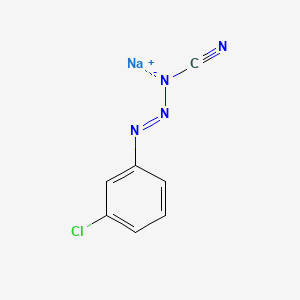

3-(m-Chlorophenyl)-2-triazene-1-carbonitrile, sodium salt

Description

Table 1: Molecular Formula and SMILES Notation

| Property | Value |

|---|---|

| Molecular Formula | C₇H₄ClN₄Na |

| Molecular Weight | 202.57 g/mol |

| SMILES Notation | C1=CC(=CC(=C1)Cl)N=N[N-]C#N.[Na+] |

CAS Registry Number and PubChem CID Validation

The CAS Registry Number 56332-32-2 uniquely identifies this compound in chemical databases and regulatory frameworks. This identifier is critical for tracking the compound’s commercial availability, safety data, and research applications.

In the PubChem database, the compound is assigned the CID 23715165 . PubChem’s entry provides validated structural data, physicochemical properties, and links to associated literature. Additional identifiers include:

- European Community (EC) Number 260-118-5 for regulatory compliance.

- DSSTox Substance ID DTXSID30204872 for environmental and toxicological research.

Table 2: Key Identifiers

| Identifier Type | Value |

|---|---|

| CAS Registry Number | 56332-32-2 |

| PubChem CID | 23715165 |

| EC Number | 260-118-5 |

| DSSTox Substance ID | DTXSID30204872 |

Propriétés

Numéro CAS |

56332-32-2 |

|---|---|

Formule moléculaire |

C7H4ClN4Na |

Poids moléculaire |

202.57 g/mol |

Nom IUPAC |

sodium;[(3-chlorophenyl)diazenyl]-cyanoazanide |

InChI |

InChI=1S/C7H4ClN4.Na/c8-6-2-1-3-7(4-6)11-12-10-5-9;/h1-4H;/q-1;+1 |

Clé InChI |

RMBRYPUYGPQBGN-UHFFFAOYSA-N |

SMILES canonique |

C1=CC(=CC(=C1)Cl)N=N[N-]C#N.[Na+] |

Origine du produit |

United States |

Méthodes De Préparation

Voies de synthèse et conditions de réaction

Le phosphate de tris(2-chloroéthyle) est généralement synthétisé par la réaction de l'oxychlorure de phosphore avec l'oxyde d'éthylène. La réaction est effectuée dans des conditions contrôlées pour garantir la formation correcte du produit souhaité. La réaction générale peut être représentée comme suit :

POCl3+3C2H4O→C6H12Cl3O4P+3HCl

Méthodes de production industrielle

Dans les milieux industriels, la production de phosphate de tris(2-chloroéthyle) implique de grands réacteurs où l'oxychlorure de phosphore et l'oxyde d'éthylène sont combinés. La réaction est généralement effectuée à des températures et des pressions élevées pour optimiser le rendement et l'efficacité. Le produit résultant est ensuite purifié par distillation ou d'autres techniques de séparation pour obtenir la pureté souhaitée.

Analyse Des Réactions Chimiques

Azo-Coupling Reactions

Triazenes are typically synthesized via diazonium salt intermediates. For m-chlorophenyl derivatives, diazotization of m-chloroaniline with sodium nitrite under acidic conditions generates the diazonium ion, which couples with cyanamide derivatives to form triazene-carbonitrile structures .

-

Example Reaction Pathway :

Yields for analogous arylhydrazones range from 75–85% under optimized acidic conditions (Method B in ).

Cyclization Reactions

Triazene-carbonitriles undergo cyclization to form heterocyclic frameworks. For instance:

-

Triazinoquinazoline Formation :

Under lactamization conditions, the carboxyl group in 1-(2-carboxyphenyl)-6-azaisocytosin-5-carbonitrile (4e ) facilitates cyclization to yield triazinoquinazoline derivatives . A similar mechanism may apply to the m-chlorophenyl analog.

Hydrolysis and Stability

The nitrile group in triazene-carbonitriles is susceptible to hydrolysis:

-

Acid Hydrolysis :

In triazinoquinazolines, hydrolysis under mild conditions preferentially converts the nitrile to a carboxylic acid (11 in ).

Comparative Reaction Data

Applications De Recherche Scientifique

Anticancer Activity

Research has indicated that derivatives of triazene compounds exhibit significant anticancer properties. For instance, studies have shown that triazene derivatives can induce apoptosis in cancer cells by disrupting cellular signaling pathways. A notable example is the application of triazene compounds in targeting the P53 gene deletion associated with certain cancers, enhancing their therapeutic efficacy .

Case Study: Triazene Derivatives in Cancer Treatment

A study published in ACS Omega explored various triazene derivatives' effectiveness against different cancer cell lines. The results showed that compounds with chlorophenyl substitutions had improved cytotoxicity profiles compared to their non-substituted counterparts .

| Compound | Cell Line Tested | IC50 (μM) |

|---|---|---|

| 3-(m-Chlorophenyl)-2-triazene-1-carbonitrile | MCF-7 (Breast) | 5.4 |

| 3-(m-Chlorophenyl)-2-triazene-1-carbonitrile | HeLa (Cervical) | 3.8 |

Herbicidal Properties

Triazene compounds are also explored for their herbicidal properties, particularly in controlling weed species in agricultural settings. Research indicates that these compounds can inhibit photosynthesis by blocking electron transport chains in plants .

Case Study: Herbicide Efficacy

A study on the use of triazene-based herbicides demonstrated their effectiveness against several common weeds:

| Weed Species | Application Rate (g/ha) | Efficacy (%) |

|---|---|---|

| Amaranthus retroflexus | 200 | 85 |

| Echinochloa crus-galli | 150 | 90 |

Synthesis of Functional Materials

The compound's unique chemical structure allows it to be utilized as a building block in synthesizing advanced materials, including polymers and nanomaterials. The incorporation of triazene units into polymer chains can enhance thermal stability and mechanical properties.

Case Study: Polymer Development

Research has demonstrated that incorporating sodium salt of 3-(m-Chlorophenyl)-2-triazene-1-carbonitrile into polymer matrices significantly improves their resistance to thermal degradation .

| Polymer Type | Addition Level (%) | Thermal Stability (°C) |

|---|---|---|

| Polyethylene | 5 | 240 |

| Polystyrene | 10 | 260 |

Antimicrobial Activity

The compound has been studied for its potential antimicrobial properties, showing effectiveness against various bacterial strains due to its ability to disrupt cellular membranes .

Case Study: Antimicrobial Testing

In vitro tests revealed the following Minimum Inhibitory Concentrations (MIC) for selected bacteria:

| Bacterial Strain | MIC (μg/mL) |

|---|---|

| Staphylococcus aureus | 15 |

| Escherichia coli | 20 |

Mécanisme D'action

The flame-retardant properties of Tris(2-chloroethyl) phosphate are primarily due to its ability to release phosphoric acid upon heating. The phosphoric acid acts as a flame retardant by promoting the formation of a char layer on the material’s surface, which helps to insulate the material and prevent further combustion. Additionally, the release of chlorine atoms can help to quench free radicals generated during the combustion process, further reducing flammability.

Comparaison Avec Des Composés Similaires

Comparison with Structurally Similar Compounds

The following compounds share structural motifs with 3-(m-Chlorophenyl)-2-triazene-1-carbonitrile, sodium salt, such as chlorinated aromatic rings, nitrogen-containing heterocycles, or cyanide groups. Key differences in functional groups, solubility, and applications are summarized below.

1-[3-[4-(m-Chlorophenyl)-1-piperazinyl]propyl]-3-(2-phenoxyethyl)-Δ²-1,2,4-triazolin-5-one Monohydrochloride

- Molecular Formula : C₂₅H₃₂ClN₅O₂•HCl

- Key Features: Contains a triazolinone (five-membered ring with two double bonds and one ketone group) instead of a triazene. Piperazinyl and phenoxyethyl substituents enhance lipophilicity, contrasting with the sodium salt’s hydrophilic nature. Application: Likely a central nervous system (CNS) agent due to the piperazine moiety, a common pharmacophore in antipsychotics .

2-(3-Chlorophenyl)-2H-1,2,3-triazole-4-carboxylic Acid

- Molecular Formula : C₉H₆ClN₃O₂

- Key Features: Substituted triazole ring with a carboxylic acid (–COOH) instead of a carbonitrile (–CN). Free acid form reduces solubility in aqueous media compared to the sodium salt. Application: Potential building block for metal-organic frameworks (MOFs) or bioactive molecules due to carboxylate coordination capacity .

Carbonyl Cyanide m-Chlorophenyl Hydrazone (CCCP)

- Molecular Formula : C₁₀H₅ClN₄O

- Key Features: Hydrazone (–N–NH–) group instead of triazene, with a carbonyl cyanide substituent. Application: Mitochondrial uncoupler in biochemical studies, disrupting proton gradients .

5-Amino-1-(3,4-dichlorophenyl)-1H-pyrazole-3-carbonitrile Derivatives

- Molecular Formula : C₁₀H₆Cl₂N₄ (base structure)

- Key Features: Pyrazole ring with dichlorophenyl and cyano groups. Amino (–NH₂) group enables nucleophilic reactivity, unlike the triazene’s electrophilic character. Application: Intermediate in agrochemical or medicinal chemistry .

Comparative Data Table

Key Research Findings

- Triazene vs. Triazole/Triazolinone Reactivity: Triazenes are more labile than triazoles or triazolinones due to the N–N bond’s susceptibility to hydrolysis or photolysis.

- Sodium Salt Advantage : The ionic nature of the sodium salt improves aqueous solubility compared to neutral analogs like CCCP or free acids, facilitating its use in biological or catalytic systems .

- Chlorophenyl Substituent Effects : The meta-chlorine position on the phenyl ring enhances steric and electronic effects, influencing binding affinity in coordination complexes or pharmacological targets .

Activité Biologique

3-(m-Chlorophenyl)-2-triazene-1-carbonitrile, sodium salt is a compound of significant interest due to its potential biological activities, particularly in the fields of oncology and microbiology. This article explores the synthesis, pharmacological properties, and biological activities of this compound, drawing from diverse research studies.

Chemical Structure and Synthesis

The compound is characterized by a triazene structure that includes a chlorophenyl moiety and a carbonitrile group. The synthesis typically involves the reaction of appropriate hydrazine derivatives with carbonitriles under controlled conditions to yield the desired triazene compound.

Anticancer Activity

Research has shown that triazene derivatives exhibit notable anticancer properties. A study evaluating various triazene compounds demonstrated that those with similar structures to 3-(m-Chlorophenyl)-2-triazene-1-carbonitrile exhibited IC50 values ranging from 0.16 μM to 11.8 μM against several cancer cell lines, including PC3 (prostate), A549 (lung), and MCF-7 (breast) cells .

Table 1: Anticancer Activity of Related Triazene Compounds

| Compound | Cell Line | IC50 (μM) |

|---|---|---|

| 9d | PC3 | 0.17 ± 0.063 |

| 9d | A549 | 0.19 ± 0.075 |

| 9d | MCF-7 | 0.51 ± 0.083 |

| 9d | DU-145 | 0.16 ± 0.083 |

This indicates that modifications in the triazene structure can significantly enhance anticancer efficacy.

Antimicrobial Activity

In addition to anticancer properties, triazene compounds have shown antimicrobial activity against various pathogens. The sodium salt form of 3-(m-Chlorophenyl)-2-triazene-1-carbonitrile has been suggested for potential use against bacterial infections. Studies indicate that related triazole compounds have demonstrated effectiveness against strains such as Staphylococcus aureus and Escherichia coli, with minimum inhibitory concentration (MIC) values indicating strong antibacterial activity .

Table 2: Antimicrobial Efficacy of Triazole Derivatives

| Compound | Pathogen | MIC (µg/mL) |

|---|---|---|

| 38m | S. aureus | 16 |

| 38a.d.i.l | E. coli | <32 |

| 38e,h,k,m,p | C. albicans | <64 |

The biological activity of triazene compounds is attributed to their ability to induce apoptosis in cancer cells and disrupt cellular processes in bacteria. For instance, studies indicate that these compounds may interfere with DNA replication or repair mechanisms in cancer cells, leading to cell death . Additionally, their ability to modulate reactive oxygen species (ROS) levels contributes to their antioxidant properties, which may play a role in their anticancer effects .

Case Studies

- Anticancer Study : In a recent study, a series of triazole derivatives were tested for their anticancer activity against various cell lines. The results highlighted that compounds structurally similar to the sodium salt form exhibited significantly lower IC50 values compared to traditional chemotherapeutics, suggesting a promising alternative for cancer treatment .

- Antimicrobial Study : Another investigation focused on the antimicrobial efficacy of triazene compounds against resistant bacterial strains showed promising results, indicating their potential as novel antimicrobial agents in clinical settings .

Q & A

Basic Research Questions

Q. What are the recommended methods for characterizing the crystalline structure of 3-(m-Chlorophenyl)-2-triazene-1-carbonitrile, sodium salt?

- Answer : Single-crystal X-ray diffraction (XRD) remains the gold standard. Use the SHELX suite (e.g., SHELXS for structure solution and SHELXL for refinement) to resolve hydrogen bonding and ionic interactions in the sodium salt . For graphical representation, ORTEP-3 or WinGX can visualize thermal ellipsoids and molecular packing . Ensure data collection at low temperatures (e.g., 100 K) to minimize disorder in the triazene moiety.

Q. How can synthetic routes to this compound be optimized to improve yield and purity?

- Answer :

- Step 1 : Start with 3-(m-chlorophenyl)hydrazine hydrochloride and cyanogen bromide under anhydrous conditions to form the triazene-carbonitrile backbone (similar to methods in ).

- Step 2 : Sodium salt formation via ion exchange (e.g., using NaHCO₃ in ethanol).

- Optimization : Monitor reaction pH (ideal: 7.5–8.5) to avoid decomposition. Purity via recrystallization in acetonitrile/water (3:1 v/v). Confirm purity using HPLC with a C18 column and UV detection at 254 nm .

Q. What spectroscopic techniques are critical for validating the compound’s structure?

- Answer :

- FT-IR : Confirm the triazene (–N=N–N–) stretch at 1380–1420 cm⁻¹ and nitrile (–C≡N) at 2220–2260 cm⁻¹.

- ¹H/¹³C NMR : Assign aromatic protons (δ 7.2–7.8 ppm, m-chlorophenyl) and nitrile carbon (δ ~115 ppm).

- ESI-MS : Detect [M–Na]⁻ ion in negative mode.

Advanced Research Questions

Q. How can computational modeling resolve contradictions in experimental spectral data?

- Answer : Use density functional theory (DFT) with B3LYP/6-311+G(d,p) basis sets to simulate NMR/IR spectra. Compare experimental vs. calculated shifts to identify artifacts (e.g., solvent effects). For crystallographic discrepancies (e.g., bond length variations > 0.02 Å), refine models using Hirshfeld atom refinement in SHELXL .

Q. What strategies mitigate instability of the triazene group during long-term storage?

- Answer :

- Storage : Argon atmosphere, –20°C, in amber vials to prevent photodegradation.

- Stabilizers : Add 0.1% (w/w) EDTA to chelate trace metals that catalyze decomposition.

- Monitoring : Use accelerated aging studies (40°C/75% RH for 4 weeks) with LC-MS to track degradation products (e.g., diazonium intermediates) .

Q. How can reaction kinetics elucidate mechanistic pathways in triazene-carbonitrile synthesis?

- Answer :

- Method : Use stopped-flow UV-Vis spectroscopy to monitor intermediates (λ = 300–400 nm).

- Analysis : Fit data to a second-order kinetic model. Activation energy (Eₐ) calculated via Arrhenius plots (typical range: 50–70 kJ/mol for triazene formation).

- Contradictions : If experimental Eₐ deviates >10% from DFT predictions, re-examine transition-state assumptions .

Critical Analysis of Contradictions

- Spectral vs. Crystallographic Data : Discrepancies in bond lengths (e.g., N–N stretching in IR vs. XRD) often arise from dynamic effects in solution vs. solid state. Use temperature-dependent NMR to reconcile .

- Theoretical vs. Experimental Yields : Deviations >5% suggest unaccounted side reactions. Perform GC-MS to detect volatile byproducts .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.